[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate
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Overview
Description
[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate is a chemical compound with a complex structure, characterized by multiple acetoxy groups attached to a methyloxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate typically involves the acetylation of a precursor molecule. The process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually performed under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding alcohols and acetic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield alcohols and acetic acid, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]
- Dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate
Uniqueness
[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its structure allows for targeted modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C11H16O7 |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate |
InChI |
InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9+,10?,11+/m1/s1 |
InChI Key |
NXEJETQVUQAKTO-DEEIJRQRSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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